An In-depth Technical Guide to 4'-(Fmoc-amino)-biphenyl-4-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4'-(Fmoc-amino)-biphenyl-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: A Rigid Linker for Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks and linkers is paramount to achieving desired peptide properties, from conformational rigidity to enhanced biological activity. 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid emerges as a pivotal molecule in this context, offering a unique combination of a rigid biphenyl backbone with the versatile Fmoc-protected amine. This bifunctional molecule serves as a crucial intermediate in the synthesis of non-natural amino acids and as a rigid spacer to introduce conformational constraints in peptides.[1] Its structure is particularly valuable for designing peptides with specific secondary structures or for creating scaffolds in drug discovery and materials science.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and key applications of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid, tailored for researchers and professionals in peptide chemistry and drug development.
Physicochemical Properties: A Quantitative Overview
| Property | Value/Expected Value | Source/Rationale |
| CAS Number | 215248-42-3 | [2] |
| Molecular Formula | C₂₈H₂₁NO₄ | [2] |
| Molecular Weight | 435.47 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Expected to be >230 °C | Based on the melting point of 4'-amino-biphenyl-4-carboxylic acid (227-236 °C) and the addition of the bulky Fmoc group.[4] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in DCM and other common organic solvents. | Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents like DMF and NMP.[] |
| pKa | Carboxylic Acid: ~4.0-4.5 | The pKa of the parent 4'-amino-biphenyl-4-carboxylic acid is predicted to be around 4.42.[6] The electronic effect of the Fmoc-protected amine is not expected to drastically alter this value. |
Synthesis of 4'-(Fmoc-amino)-biphenyl-4-carboxylic Acid: A Step-by-Step Protocol
The synthesis of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid is most effectively achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the protection of the amino group with an Fmoc moiety. This approach allows for high yields and purity.[7]
Diagram of the Synthetic Pathway
Caption: Synthetic route to 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq) and 4-aminophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and a 2M aqueous solution of sodium carbonate (2.5 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product.
Step 2: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid
-
Saponification: Dissolve the methyl ester from Step 1 in a mixture of methanol and water. Add an excess of sodium hydroxide (3-4 eq) and heat the mixture to reflux for 4-6 hours.
-
Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1M HCl, which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4'-amino-[1,1'-biphenyl]-4-carboxylic acid.[4]
Step 3: Synthesis of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid
-
Reaction Setup: Suspend 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate or a similar inorganic base (2.5 eq) to the suspension and stir until the solid dissolves.
-
Fmoc-OSu Addition: Cool the solution in an ice bath and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Acidify the reaction mixture with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system such as ethanol/water to yield pure 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid.
Analytical Characterization: Spectroscopic Profile
Due to the lack of publicly available spectra for 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid, this section provides an expert interpretation of the expected spectral data based on the known spectra of its precursors and the characteristic signals of the Fmoc group.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region, along with the characteristic peaks of the Fmoc group.
-
Biphenyl Protons: A series of doublets and triplets between 7.0 and 8.2 ppm. The protons on the carboxylic acid-bearing ring will likely be deshielded compared to those on the amine-bearing ring.[8]
-
Fmoc Group Protons:
-
A doublet around 4.5 ppm corresponding to the CH₂ group.
-
A triplet around 4.2 ppm for the CH group.
-
A series of multiplets between 7.2 and 7.8 ppm for the aromatic protons of the fluorenyl group.
-
-
Carboxylic Acid Proton: A broad singlet above 12 ppm, which may be exchangeable with D₂O.[8]
-
Amine Proton: A singlet around 9.5-10.0 ppm for the NH proton of the carbamate.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton.
-
Carbonyl Carbon: A signal around 167 ppm for the carboxylic acid carbon.[9]
-
Biphenyl Carbons: A set of signals between 120 and 150 ppm for the aromatic carbons of the biphenyl system.
-
Fmoc Group Carbons:
-
Signals for the fluorenyl aromatic carbons between 120 and 145 ppm.
-
A signal around 67 ppm for the CH₂O carbon.
-
A signal around 47 ppm for the fluorenyl CH carbon.
-
A signal for the carbamate carbonyl at approximately 156 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.[10]
-
N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.[10]
-
C=O Stretch (Carbamate): A strong, sharp peak around 1715-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 436.15, corresponding to the molecular formula C₂₈H₂₁NO₄.
Applications in Peptide Science and Beyond
The rigid and well-defined structure of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid makes it a valuable tool in several areas of chemical and biological research.
Diagram of Applications
Caption: Key applications of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid.
-
Synthesis of Unnatural Amino Acids: This molecule serves as a precursor for the synthesis of biphenyl-containing non-natural amino acids, which can be incorporated into peptides to enhance their stability and biological activity.
-
Conformationally Constrained Peptides: The rigid biphenyl unit can be used as a spacer to introduce turns or other secondary structures in peptides, which is crucial for mimicking protein binding sites or improving receptor selectivity.
-
Molecular Scaffolding: In drug discovery, the biphenyl moiety can act as a rigid scaffold for the attachment of various pharmacophores, allowing for the systematic exploration of chemical space.
-
Novel Linkers for SPPS: The carboxylic acid and the protected amine functionalities allow for its use in the development of novel linkers for solid-phase synthesis, potentially enabling unique cleavage strategies or the synthesis of cyclic peptides.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions should be observed when handling 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Recommended storage is at 2-8 °C.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for related compounds such as 4-biphenylcarboxylic acid and other Fmoc-amino acids should be consulted for general guidance.[13]
Conclusion
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid is a highly valuable and versatile building block for advanced applications in peptide chemistry, drug discovery, and materials science. Its rigid structure and bifunctional nature provide chemists with a powerful tool for creating novel molecules with tailored properties. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an outline of its key applications, serving as a valuable resource for researchers in the field.
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